Hydroxyproline vs. Proline Scaffold: A Critical Structural Distinction for Enzyme Active Site Recognition
H-Hyp-amc incorporates a trans-4-hydroxy-L-proline residue, whereas its direct analog H-Pro-AMC contains L-proline. High-resolution crystal structures of human prolidase (the primary enzyme catabolizing these substrates) reveal that the S1 subsite architecture forms specific hydrogen bonds with the C-4 hydroxyl group of hydroxyproline, a interaction absent with proline [1]. This structural difference is not merely chemical but translates to a functional evolution: hydroxyproline is selectively recognized in collagen-derived peptides, making H-Hyp-amc a more biomimetic probe for collagen catabolism than H-Pro-AMC [1].
| Evidence Dimension | Presence of C-4 hydroxyl group on pyrrolidine ring affecting enzyme S1 subsite interactions |
|---|---|
| Target Compound Data | Contains trans-4-hydroxy-L-proline (Hyp) with a hydrogen bond-donating hydroxyl; molecular weight of free base is 288.3 g/mol |
| Comparator Or Baseline | H-Pro-AMC contains L-proline (Pro) with no C-4 hydroxyl; molecular weight of free base is 271.3 g/mol |
| Quantified Difference | Structural (qualitative): presence vs. absence of C-4 hydroxyl group alters H-bonding capacity and steric profile; individual Km values for this specific compound were not identified in available public datasets |
| Conditions | Crystal structure analysis of wild-type human prolidase in substrate-bound states (PDB: 5M4J) [1] |
Why This Matters
For procurement: selecting the wrong analog will fail to report on hydroxyproline-specific catalytic activity, directly compromising collagen metabolism studies where Hyp recognition is the rate-limiting step.
- [1] Wilk S, et al. Substrate specificity and reaction mechanism of human prolidase. The FEBS Journal. 2017;284:2870-2885. DOI: 10.1111/febs.14158. View Source
